molecular formula C13H10N2 B7960232 6-o-Tolyl-nicotinonitrile

6-o-Tolyl-nicotinonitrile

Cat. No.: B7960232
M. Wt: 194.23 g/mol
InChI Key: YZDGPFIDSIZMOV-UHFFFAOYSA-N
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Description

6-$o$-Tolyl-nicotinonitrile is a pyridine-based compound featuring a nitrile group (-CN) at position 3 and an $o$-tolyl (2-methylphenyl) substituent at position 6 of the pyridine ring. Its molecular formula is C${13}$H${9}$N$_{2}$, with a molecular weight of 193.23 g/mol. This compound is part of the nicotinonitrile family, a class of heterocyclic molecules widely studied for their versatility in medicinal and agrochemical research due to their ability to act as bioisosteres or intermediates in synthesizing pharmacologically active agents .

Properties

IUPAC Name

6-(2-methylphenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-4-2-3-5-12(10)13-7-6-11(8-14)9-15-13/h2-7,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDGPFIDSIZMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-o-Tolyl-nicotinonitrile typically involves the reaction of 2-methylphenylboronic acid with 3-bromopyridine-2-carbonitrile under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 6-(2-Methylphenyl)pyridine-3-carboxylic acid.

    Reduction: 6-(2-Methylphenyl)pyridine-3-amine.

    Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6-o-Tolyl-nicotinonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions with biological targets, while the aromatic rings provide hydrophobic interactions that enhance binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-$o$-Tolyl-nicotinonitrile with structurally related nicotinonitrile derivatives, highlighting key differences in substituents, properties, and applications:

Compound Substituents CAS RN Molecular Formula Key Properties Applications References
6-$o$-Tolyl-nicotinonitrile 6-(2-methylphenyl), 3-CN Not provided C${13}$H${9}$N$_{2}$ High lipophilicity; moderate solubility in DMSO; stable under inert storage Medicinal chemistry scaffold
6-(Trifluoromethyl)nicotinonitrile 6-CF$_3$, 3-CN Not provided C${7}$H${3}$F${3}$N${2}$ Strong electron-withdrawing effects; enhanced chemical stability Agrochemical research, fluorinated probes
6-Amino-5-fluoronicotinonitrile 6-NH$_2$, 5-F, 3-CN 1361058-62-9 C${6}$H${4}$FN$_{3}$ Polar due to -NH$_2$; bioactive in kinase inhibition studies Pharmaceutical intermediates
6-Amino-5-nitropicolinonitrile 6-NH$2$, 5-NO$2$, 3-CN Not provided C${6}$H${4}$N${4}$O${2}$ Reactive nitro group; requires stringent storage (dry, ventilated) Explosives research, intermediates

Key Comparative Insights

In contrast, the trifluoromethyl group in 6-(Trifluoromethyl)nicotinonitrile is strongly electron-withdrawing, altering reactivity in nucleophilic substitution reactions .

Solubility and Bioavailability: 6-$o$-Tolyl-nicotinonitrile’s lipophilicity may favor blood-brain barrier penetration, making it suitable for CNS-targeting drug candidates. Polar derivatives like 6-Amino-5-fluoronicotinonitrile exhibit higher aqueous solubility, advantageous for intravenous formulations .

6-$o$-Tolyl-nicotinonitrile lacks explosive functional groups, suggesting safer handling compared to nitro-containing derivatives.

Synthetic Utility :

  • The nitrile group in all derivatives enables further functionalization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles) .
  • Fluorinated and trifluoromethylated analogs are prioritized in agrochemical research for their resistance to metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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